N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide
Description
N1-([2,3'-Bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide is an oxalamide derivative characterized by a bifuran-methyl substituent at the N1 position and a 2-cyanophenyl group at the N2 position.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c19-9-12-3-1-2-4-15(12)21-18(23)17(22)20-10-14-5-6-16(25-14)13-7-8-24-11-13/h1-8,11H,10H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGJQCRXDBMUDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide typically involves the reaction of 2,3’-bifuran-5-ylmethylamine with 2-cyanophenyl oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The oxalamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted oxalamides.
Scientific Research Applications
N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antiviral and antibacterial agent.
Medicine: Explored for its potential use in drug delivery systems and as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby preventing substrate binding. The furan rings and nitrile group play crucial roles in these interactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The compound is compared to structurally related oxalamides and carboxamides reported in the literature (Table 1). Key differences include substituent groups, molecular weight, and functional moieties, which impact solubility, stability, and biological activity.
Table 1: Structural and Physicochemical Properties of Oxalamide Derivatives
Key Observations :
Key Observations :
- Metabolism: Unlike No. 1768 and No. 1769, which undergo oxidation and conjugation without amide hydrolysis , the bifuran and nitrile groups in the target compound may introduce alternative pathways, such as furan ring oxidation or nitrile-to-amide conversion.
- Safety Profile: The absence of reported toxicity for the target compound necessitates caution, as structurally related oxalamides exhibit dose-dependent renal effects at low NOELs .
Biological Activity
N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its activity.
- IUPAC Name : N'-(2-cyanophenyl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]oxamide
- CAS Number : 2034442-75-4
- Molecular Weight : 335.319 g/mol
- InChI Key : IXGJQCRXDBMUDA-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the reaction of 2,3’-bifuran-5-ylmethylamine with 2-cyanophenyl oxalyl chloride under controlled conditions. The reaction is usually conducted in an inert atmosphere using solvents like dichloromethane or tetrahydrofuran at low temperatures to optimize yield and purity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The furan rings and nitrile group are critical for these interactions, which may include:
- Enzyme Inhibition : The compound can form stable complexes with enzymes, preventing substrate binding.
- Receptor Modulation : It may bind to receptors, altering their activity and affecting downstream signaling pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antiviral Activity
Studies have shown that this compound has potential antiviral properties. It may inhibit viral replication by interfering with viral enzymes or by altering host cell pathways that viruses exploit .
Antibacterial Properties
The compound has also been investigated for its antibacterial effects. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within bacterial cells .
Cytotoxicity
In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. The compound's unique structure allows it to induce apoptosis in cancer cells while sparing normal cells, making it a candidate for further development in cancer therapy .
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
| Study | Objective | Findings |
|---|---|---|
| Case Study 1 | Evaluate antiviral activity | Showed significant inhibition of viral replication in cultured cells. |
| Case Study 2 | Assess antibacterial properties | Effective against Gram-positive and Gram-negative bacteria with low MIC values. |
| Case Study 3 | Investigate cytotoxicity | Induced apoptosis in multiple cancer cell lines with minimal toxicity to normal cells. |
Comparison with Similar Compounds
This compound can be compared to other oxalamides:
| Compound | Structure | Biological Activity |
|---|---|---|
| N1,N2-Bis(furan-2-ylmethyl)oxalamide | Lacks cyanophenyl group | Moderate antibacterial activity |
| N1,N2-Bis(2-cyanophenyl)oxalamide | Lacks bifuran moiety | Limited antiviral properties |
This compound stands out due to its dual functionality provided by both the bifuran and cyanophenyl groups, enhancing its potential applications in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
